

# Application Notes and Protocols: Sotuletinib in Combination with Immunotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale, preclinical and clinical data, and detailed experimental protocols for utilizing Sotuletinib (BLZ945), a selective CSF-1R inhibitor, in combination with immunotherapy agents, particularly anti-PD-1 antibodies.

### Introduction

Sotuletinib is an orally bioavailable and potent inhibitor of the colony-stimulating factor 1 receptor (CSF-1R)[1]. CSF-1R signaling is crucial for the differentiation, survival, and function of tumor-associated macrophages (TAMs), which are key components of the tumor microenvironment (TME) and often contribute to an immunosuppressive landscape[2][3]. By inhibiting CSF-1R, Sotuletinib aims to deplete or repolarize TAMs, thereby reducing immunosuppression and enhancing anti-tumor immune responses[2][3]. This mechanism provides a strong rationale for combining Sotuletinib with immune checkpoint inhibitors, such as anti-PD-1 antibodies, to overcome resistance and improve therapeutic outcomes.

## Mechanism of Action: Sotuletinib and Anti-PD-1 Combination

The combination of Sotuletinib and an anti-PD-1 antibody, such as spartalizumab, is designed to synergistically enhance anti-tumor immunity through a dual mechanism:

## Methodological & Application





- Sotuletinib-mediated TAM Depletion/Repolarization: Sotuletinib blocks the binding of CSF-1
  and IL-34 to CSF-1R on macrophages. This disrupts the downstream signaling pathways
  responsible for TAM survival and differentiation, leading to a reduction in the number of
  immunosuppressive M2-like TAMs within the TME. This alleviates a major source of immune
  suppression.
- Anti-PD-1-mediated T-cell Reinvigoration: Anti-PD-1 antibodies block the interaction between PD-1 on activated T-cells and its ligand, PD-L1, which is often expressed on tumor cells and other immune cells in the TME. This blockade removes an inhibitory signal, "releasing the brakes" on T-cells and allowing them to recognize and attack cancer cells more effectively.

By combining these two agents, the TME is modulated to be more favorable for a robust antitumor T-cell response.





#### Sotuletinib and Anti-PD-1 Combination Signaling Pathway

Click to download full resolution via product page

Figure 1: Sotuletinib and Anti-PD-1 Combination Signaling Pathway.

## **Clinical Data Summary: NCT02829723**

A Phase I/II, open-label study (NCT02829723) evaluated Sotuletinib (BLZ945) as a single agent and in combination with the anti-PD-1 antibody spartalizumab (PDR001) in patients with



advanced solid tumors. The following data is from a presentation at the American Association for Cancer Research (AACR) Annual Meeting 2020[3][4][5]. It is important to note that this clinical trial was terminated.

Patient Demographics and Dosing

Safety and Tolerability

| Adverse Event Profile                     | Sotuletinib Monotherapy<br>(n=77)                                                                | Sotuletinib +<br>Spartalizumab (n=69)                                 |
|-------------------------------------------|--------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------|
| Dose-Limiting Toxicities (DLTs)           | 7 patients (increases in amylase, lipase, AST, ALP; worsening of elevated amylase; sudden death) | 7 patients (increases in amylase, AST, ALT; dizziness; hyperuricemia) |
| Treatment-Related AEs<br>(TRAEs) (≥20%)   | AST increase (35%), nausea (29%), vomiting (23%)                                                 | AST increase (38%), ALT increase (25%), vomiting (23%), nausea (20%)  |
| Grade ≥3 TRAEs                            | 19 patients (25%)                                                                                | 23 patients (33%)                                                     |
| Data from AACR 2020,<br>Abstract CT171[3] |                                                                                                  |                                                                       |



**Preliminary Efficacy** 

| Efficacy Outcome                          | Sotuletinib Monotherapy   | Sotuletinib +<br>Spartalizumab                                   |
|-------------------------------------------|---------------------------|------------------------------------------------------------------|
| Partial Response (PR)                     | 1 pt with GBM (per RANO)  | 1 pt with HNSCC (per RECIST<br>1.1), 1 pt with GBM (per<br>RANO) |
| Stable Disease (SD)                       | 21/61 evaluable pts (34%) | 22/49 evaluable pts (45%)                                        |
| Median Duration of Exposure (weeks)       | 8.0 (range: 1.0-66.6)     | 8.0 (range: 2.1-85.0)                                            |
| Data from AACR 2020,<br>Abstract CT171[3] |                           |                                                                  |

## **Pharmacodynamic Insights**

Pharmacodynamic and gene expression profiling from the NCT02829723 study demonstrated on-target peripheral and tumor immune microenvironment modulation with the combination of Sotuletinib and spartalizumab[5]. RNA sequencing of tumor biopsies revealed an upregulation of interferon-y (IFN-y) pathway genes, including CXCL9 and CXCL10, as well as HLA molecules, suggesting a reprogramming of the immune microenvironment towards a more inflamed and T-cell-receptive state.

## **Experimental Protocols**

The following are detailed protocols for key experiments to evaluate the combination of Sotuletinib and immunotherapy agents in preclinical and clinical research.

## Immunohistochemistry (IHC) for Tumor-Associated Macrophages (CD68+)

This protocol is for the detection of CD68, a pan-macrophage marker, in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Materials:



- FFPE tumor tissue sections (4-5 μm)
- Xylene and graded ethanols for deparaffinization and rehydration
- Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0)
- Peroxidase Block: 3% Hydrogen Peroxide in PBS
- Blocking Buffer: 5% Normal Goat Serum in PBS
- Primary Antibody: Mouse anti-human CD68 antibody (e.g., Clone PG-M1)
- Secondary Antibody: HRP-conjugated goat anti-mouse IgG
- DAB Chromogen Kit
- Hematoxylin counterstain
- Mounting Medium

#### Procedure:

- Deparaffinization and Rehydration:
  - Immerse slides in xylene (2 x 5 min).
  - Rehydrate through graded alcohols: 100% (2 x 2 min), 95% (1 x 2 min), 70% (1 x 2 min).
  - Rinse in deionized water.
- Antigen Retrieval:
  - Heat slides in Citrate Buffer at 95-100°C for 20-30 minutes.
  - Allow slides to cool in the buffer for 20 minutes at room temperature.
- Peroxidase Blocking:
  - Incubate sections with 3% H2O2 for 10 minutes to block endogenous peroxidase activity.



- Rinse with PBS (3 x 5 min).
- Blocking:
  - Incubate with Blocking Buffer for 30 minutes at room temperature.
- Primary Antibody Incubation:
  - Dilute the primary anti-CD68 antibody to its optimal concentration in antibody diluent.
  - Incubate sections overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
  - Rinse with PBS (3 x 5 min).
  - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
  - Rinse with PBS (3 x 5 min).
  - Incubate with DAB chromogen solution until the desired stain intensity develops.
  - o Rinse with deionized water.
- Counterstaining and Mounting:
  - Counterstain with hematoxylin.
  - Dehydrate through graded alcohols and clear in xylene.
  - Mount with a permanent mounting medium.

Data Analysis: Quantify the number of CD68-positive cells per unit area or as a percentage of total cells in defined tumor regions (e.g., tumor core vs. invasive margin).





Click to download full resolution via product page

Figure 2: Immunohistochemistry (IHC) Workflow for CD68 Staining.



# Multi-color Flow Cytometry for Tumor Immune Cell Profiling

This protocol describes the preparation of single-cell suspensions from fresh tumor tissue and subsequent analysis of immune cell populations by flow cytometry.

#### Materials:

- Fresh tumor tissue
- RPMI-1640 medium
- Collagenase D (1 mg/mL) and DNase I (100 U/mL) in RPMI
- Fetal Bovine Serum (FBS)
- · Red Blood Cell Lysis Buffer
- FACS Buffer (PBS + 2% FBS + 2 mM EDTA)
- Fc Block (anti-CD16/32)
- Fluorochrome-conjugated antibodies (see example panel below)
- Viability Dye (e.g., 7-AAD or a fixable viability dye)

#### **Example Antibody Panel:**

- CD45 (Leukocyte common antigen)
- CD3 (T-cells)
- CD4 (Helper T-cells)
- CD8 (Cytotoxic T-cells)
- FoxP3 (Regulatory T-cells)
- CD11b (Myeloid cells)



- F4/80 (Macrophages)
- Gr-1 (Granulocytes/MDSCs)
- PD-1 (Exhausted T-cells)

#### Procedure:

- Single-Cell Suspension Preparation:
  - Mince fresh tumor tissue into small pieces.
  - Digest with Collagenase D and DNase I solution for 30-60 minutes at 37°C with gentle agitation.
  - Neutralize the enzymatic digestion with RPMI containing 10% FBS.
  - Filter the cell suspension through a 70 μm cell strainer.
  - Lyse red blood cells using RBC Lysis Buffer.
  - Wash cells with FACS buffer and count.
- Staining:
  - Resuspend cells in FACS buffer.
  - Block Fc receptors with Fc Block for 10-15 minutes on ice.
  - Add the cocktail of fluorochrome-conjugated surface antibodies and incubate for 30 minutes on ice in the dark.
  - Wash cells with FACS buffer.
  - If performing intracellular staining (e.g., for FoxP3), fix and permeabilize the cells according to the manufacturer's protocol, then stain with the intracellular antibody.
  - Resuspend cells in FACS buffer containing a viability dye just before analysis.

## Methodological & Application





- Flow Cytometry Analysis:
  - Acquire data on a flow cytometer.
  - Perform compensation and gating analysis to identify and quantify different immune cell populations.





Flow Cytometry Workflow for Immune Cell Profiling

Click to download full resolution via product page

Figure 3: Flow Cytometry Workflow for Immune Cell Profiling.

## **T-cell Activation Assay**



This in vitro assay measures the ability of the combination therapy to enhance T-cell activation and cytokine production.

#### Materials:

- Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
- Tumor cell line (as target cells)
- Sotuletinib
- Anti-PD-1 antibody
- Anti-CD3/CD28 beads or antibodies for T-cell stimulation
- Culture medium (e.g., RPMI-1640 + 10% FBS)
- ELISA kit for IFN-y
- Flow cytometry antibodies for activation markers (e.g., CD69, CD25)

#### Procedure:

- · Co-culture Setup:
  - Plate tumor cells in a 96-well plate.
  - Isolate PBMCs or T-cells from a healthy donor or patient.
  - Add the immune cells to the wells with tumor cells at a desired effector-to-target (E:T)
     ratio.
  - Add Sotuletinib and/or anti-PD-1 antibody at various concentrations.
  - For a positive control, stimulate T-cells with anti-CD3/CD28 beads.
- Incubation:
  - Co-culture for 48-72 hours at 37°C, 5% CO2.



#### Readouts:

- Cytokine Production: Collect the culture supernatant and measure the concentration of IFN-y using an ELISA kit.
- T-cell Activation Markers: Harvest the cells and stain for T-cell surface markers (CD3, CD8) and activation markers (CD69, CD25). Analyze by flow cytometry.

Data Analysis: Compare the levels of IFN-y production and the percentage of activated T-cells across different treatment conditions to assess the synergistic effect of the combination therapy.

### Conclusion

The combination of Sotuletinib with immunotherapy, particularly anti-PD-1 checkpoint blockade, represents a promising therapeutic strategy. The rationale is strongly supported by the complementary mechanisms of action that target both the innate and adaptive arms of the antitumor immune response. Preliminary clinical data from the NCT02829723 trial, although from a terminated study, suggest that the combination is feasible and shows signs of anti-tumor activity and on-target pharmacodynamic effects. The provided experimental protocols offer a framework for researchers to further investigate and optimize this combination therapy in preclinical and clinical settings. Careful monitoring of safety and the use of robust pharmacodynamic assays will be crucial for the future development of this therapeutic approach.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. NordiQC Immunohistochemical Quality Control [nordiqc.org]
- 2. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors PMC [pmc.ncbi.nlm.nih.gov]



- 3. researchgate.net [researchgate.net]
- 4. AACR-II 2020: [VIRTUAL] Phase I study of BLZ945 alone and with spartalizumab (PDR001) in patients (pts) with advanced solid tumors [clin.larvol.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Sotuletinib in Combination with Immunotherapy Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11930557#using-sotuletinib-in-combination-with-immunotherapy-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com